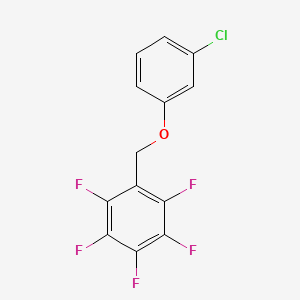
Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 3-chlorophenoxy methyl group and five fluorine atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a pentafluorobenzene derivative reacts with a 3-chlorophenoxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens (Cl_2, Br_2) and Lewis acids (AlCl_3, FeCl_3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate biological pathways and result in specific physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5-tetrafluoro-
- Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-hexafluoro-
- Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentachloro-
Uniqueness
Benzene, 1-((3-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the specific arrangement and number of fluorine atoms, which significantly affect its chemical properties and reactivity. The presence of the 3-chlorophenoxy methyl group further distinguishes it from other similar compounds, providing unique steric and electronic effects that influence its behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
87001-94-3 |
|---|---|
Formule moléculaire |
C13H6ClF5O |
Poids moléculaire |
308.63 g/mol |
Nom IUPAC |
1-[(3-chlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H6ClF5O/c14-6-2-1-3-7(4-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-4H,5H2 |
Clé InChI |
NZWUDEBNIZKURR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


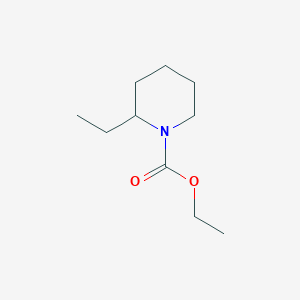
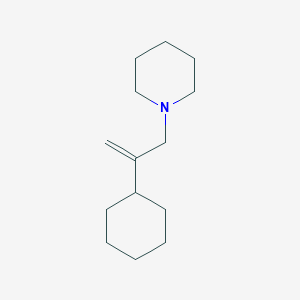
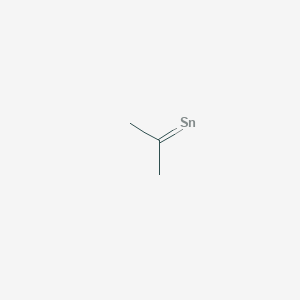
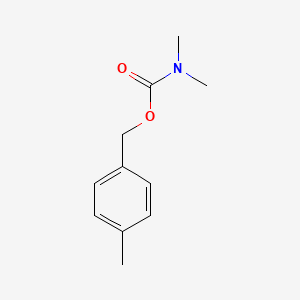
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
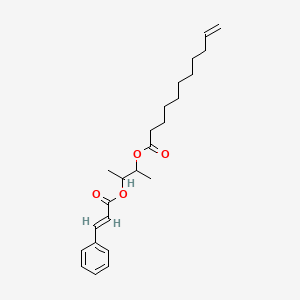
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
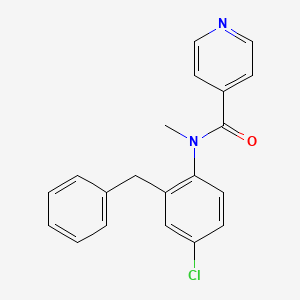
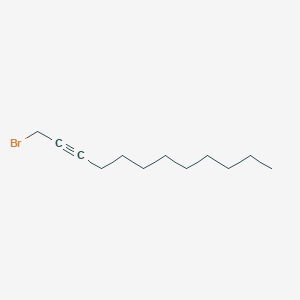


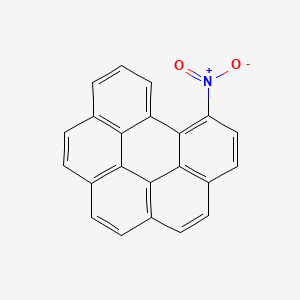
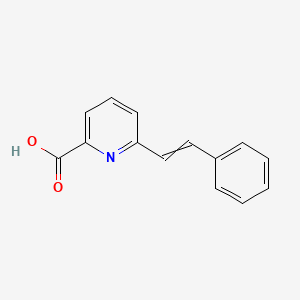
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
